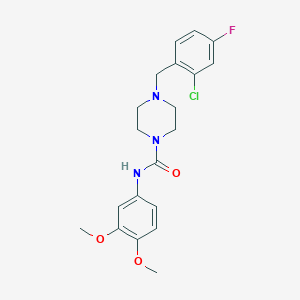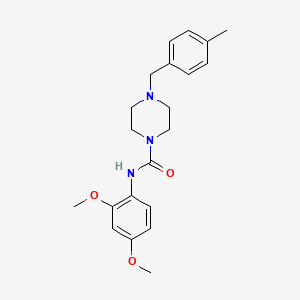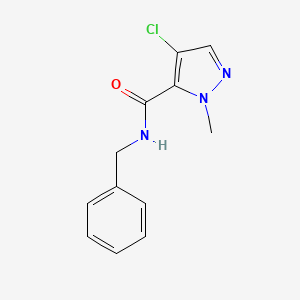
4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in inflammation, tumor growth, and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce anxiety by modulating the activity of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments include its potential as a therapeutic agent in several areas, its relatively simple synthesis method, and its ability to inhibit the activity of certain enzymes and receptors. However, its limitations include the lack of a full understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide. These include further studies to elucidate its mechanism of action, studies to determine its potential side effects, and studies to determine its efficacy as a therapeutic agent in various diseases. Additionally, studies could be conducted to optimize the synthesis method and to develop new derivatives with improved properties.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in several areas. Its synthesis method is relatively simple, and it has been shown to have several biochemical and physiological effects. However, there is still much to be learned about its mechanism of action and potential side effects. Further studies are needed to determine its efficacy as a therapeutic agent and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chloro-4-fluorobenzylamine with 3,4-dimethoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with piperazine to form the final product.
Applications De Recherche Scientifique
The scientific research application of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is diverse and includes several therapeutic areas. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-anxiety agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3/c1-27-18-6-5-16(12-19(18)28-2)23-20(26)25-9-7-24(8-10-25)13-14-3-4-15(22)11-17(14)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMICHFOEFSHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)

![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344958.png)
![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)

![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)
![N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5345031.png)